molecular formula C22H20N4O2 B2544727 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1428372-96-6

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2544727
CAS No.: 1428372-96-6
M. Wt: 372.428
InChI Key: BSAGKOPAUZNHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

The compound has been studied for its antiproliferative properties. A study by Nassar et al. (2016) synthesized a similar compound and evaluated its antiproliferative activities, demonstrating potential applications in cancer research (Nassar et al., 2016).

Antimicrobial Activity

Research by Chauhan et al. (2017) focused on pyrimidino derivatives, including compounds similar to the one , for their antimicrobial properties. This indicates potential use in combating microbial infections (Chauhan et al., 2017).

Analgesic and Anti-Inflammatory Activities

Derivatives of the compound have been synthesized and evaluated for analgesic and anti-inflammatory activities. Doğruer et al. (2000) reported significant antinociceptive activity in their study (Doğruer et al., 2000).

Immunosuppressive Activities

Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities, suggesting applications in immune-related conditions (Giraud et al., 2010).

Herbicidal Activity

Liu and Shi (2014) synthesized compounds related to the one and assessed their selective herbicidal activity, indicating potential agricultural applications (Liu & Shi, 2014).

Antifungal Effect

Jafar et al. (2017) studied the antifungal effects of related pyrimidin-amine derivatives, suggesting the compound's potential in treating fungal infections (Jafar et al., 2017).

Non-ulcerogenic Anti-inflammatory Agents

Berk et al. (2009) explored derivatives for their potential as non-ulcerogenic anti-inflammatory and analgesic agents, which could be crucial in developing safer pharmaceuticals (Berk et al., 2009).

Anticancer Activity

Various studies, such as those by Tumosienė et al. (2020) and El-Sayed et al. (2016), have synthesized derivatives to evaluate their anticancer activities, highlighting the compound's relevance in oncology research (Tumosienė et al., 2020), (El-Sayed et al., 2016).

Properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-18-9-6-16(7-10-18)8-11-22(27)25-20-14-21(24-15-23-20)26-13-12-17-4-2-3-5-19(17)26/h2-7,9-10,12-15H,8,11H2,1H3,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAGKOPAUZNHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.